4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine
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Overview
Description
4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine is a complex organic compound that features a unique structure combining pyridine and pyrano moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine typically involves multi-step organic reactions. One common approach is the acid-catalyzed tandem reaction, which involves the use of propargylic alcohols and specific catalysts to form the desired pyrano structure . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical factors in optimizing the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar pyrano structure and exhibit various biological activities, including anticancer and antibacterial properties.
Imidazopyridines: These compounds have a similar pyridine core and are known for their potential in medicinal chemistry, particularly as kinase inhibitors.
Uniqueness
4A-(((6-Methylpyridin-2-Yl)Methoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine is unique due to its specific combination of pyridine and pyrano moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4a-[(6-methylpyridin-2-yl)methoxymethyl]-2,3,4,5,6,7,8,8a-octahydropyrano[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-4-2-5-14(18-13)10-19-12-16-7-3-9-20-15(16)6-8-17-11-16/h2,4-5,15,17H,3,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACGSRYHTFYRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)COCC23CCCOC2CCNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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